Endoxifen Exhibits Equivalent In Vitro Antiestrogenic Potency to 4-Hydroxytamoxifen but with 7-Fold Higher In Vivo Exposure
In direct comparative assays, endoxifen and 4-hydroxytamoxifen demonstrated equivalent antiestrogenic potency. Both compounds inhibited 17β-estradiol-stimulated growth of ER-positive breast cancer cell lines with an IC50 of approximately 50 nM [1]. In estrogen receptor binding assays, the two metabolites exhibited identical binding affinity for both ERα and ERβ [2]. However, following therapeutic doses of tamoxifen in breast cancer patients, human plasma concentrations of endoxifen are ~7-fold higher than those of 4-hydroxytamoxifen [3]. This pharmacokinetic advantage establishes endoxifen as the dominant active metabolite in vivo despite their equal in vitro potency.
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | ~50 nM |
| Comparator Or Baseline | 4-Hydroxytamoxifen: ~50 nM |
| Quantified Difference | Equivalent potency |
| Conditions | ER-positive breast cancer cell lines (e.g., MCF-7) in vitro |
Why This Matters
Researchers requiring an active tamoxifen metabolite with both high potency and clinically relevant systemic concentrations should prioritize endoxifen over 4-hydroxytamoxifen.
- [1] Lim YC, Desta Z, Flockhart DA, Skaar TC. (2005) Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology, 55(5):471-8. View Source
- [2] Lim Y, Skaar TC, Weatherman RV, Desta Z, Bermes A, Flockhart DA, Johnson MD. (2004) Pharmacological characterization of 4-hydroxy-n-desmethyl-tamoxifen (ENDOXIFEN) AND 4-hydroxy-tamoxifen (4OHTAM). Clinical Pharmacology & Therapeutics, 75:P19. View Source
- [3] Lim Y, Skaar TC, Weatherman RV, Desta Z, Bermes A, Flockhart DA, Johnson MD. (2004) Pharmacological characterization of 4-hydroxy-n-desmethyl-tamoxifen (ENDOXIFEN) AND 4-hydroxy-tamoxifen (4OHTAM). Clinical Pharmacology & Therapeutics, 75:P19. View Source
